Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
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Overview
Description
“Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also features a benzoate ester and a sulfone group, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the benzoate ester, and the sulfone group. These functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the benzoate ester could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfone group might increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Mesomorphic Behavior and Photoluminescence
The synthesis and characterization of a series of 1,3,4-oxadiazole derivatives, which includes "Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate", revealed their potential in mesomorphic behavior and photoluminescence applications. These compounds displayed nematic and/or smectic A mesophases and exhibited strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their utility in advanced material applications like liquid crystals and fluorescent materials (Han et al., 2010).
Corrosion Inhibition
Another study focused on the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, indicating the potential of these compounds, including closely related derivatives of "this compound", in protecting metals against corrosion. The inhibitors demonstrated protective layer formation on mild steel surfaces, as supported by gravimetric, electrochemical, and SEM analyses, showcasing their application in industrial corrosion protection (Ammal et al., 2018).
Agricultural Applications
In the agricultural sector, research on polymeric and solid lipid nanoparticles for the sustained release of fungicides highlighted the broader utility of related compounds in enhancing the delivery and efficacy of agricultural chemicals. While the study did not directly involve "this compound", it exemplifies the approach in utilizing chemical derivatives for improved plant disease management and environmental safety (Campos et al., 2015).
Antibacterial Study
Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, closely related to the target compound, showcased their moderate to significant antibacterial activity. This indicates the potential of "this compound" in contributing to the development of new antibacterial agents (Khalid et al., 2016).
Fluoride Chemosensors
A study on novel anion sensors containing phenol hydroxyl and 1,3,4-oxadiazole groups, including derivatives similar to "this compound", demonstrated their application in the detection of fluoride ions. These compounds showed significant color changes and optical shifts upon addition of fluoride ions, highlighting their potential in environmental monitoring and analytical chemistry (Ma et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-17(23)13-5-3-11(4-6-13)15(22)19-18-21-20-16(27-18)12-7-9-14(10-8-12)28(2,24)25/h3-10H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKQPVPFOIDSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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